Diphenyl (2-nitro-1-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (2-nitro-1-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitro-1-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (2-nitro-1-phenylethyl)phosphonate typically involves the reaction of diphenylphosphine oxide with 2-nitro-1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl (2-nitro-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can be substituted with other aryl or alkyl groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl or alkyl halides, base (e.g., potassium carbonate).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-amino-1-phenylethyl diphenylphosphonate.
Substitution: Various substituted diphenyl (2-nitro-1-phenylethyl)phosphonates.
Hydrolysis: Diphenylphosphonic acid and 2-nitro-1-phenylethanol.
Wissenschaftliche Forschungsanwendungen
Diphenyl (2-nitro-1-phenylethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of diphenyl (2-nitro-1-phenylethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphonate: Lacks the 2-nitro-1-phenylethyl moiety but shares the diphenylphosphonate structure.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
2-Nitro-1-phenylethanol: Contains the 2-nitro-1-phenylethyl moiety but lacks the phosphonate group.
Uniqueness: The presence of both aromatic and nitro groups enhances its ability to participate in various chemical reactions and interact with biological targets .
Eigenschaften
CAS-Nummer |
922729-59-7 |
---|---|
Molekularformel |
C20H18NO5P |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
(1-diphenoxyphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C20H18NO5P/c22-21(23)16-20(17-10-4-1-5-11-17)27(24,25-18-12-6-2-7-13-18)26-19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI-Schlüssel |
ITPPSYRSWOHXQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.